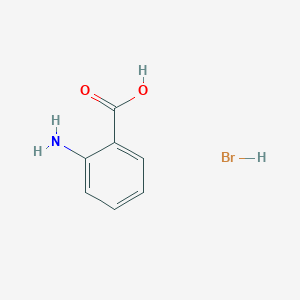
2-aminobenzoic acid;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminobenzoic acid;hydrobromide, also known as anthranilic acid hydrobromide, is an aromatic compound with the molecular formula C7H7NO2·HBr. This compound is a derivative of anthranilic acid, which is an aromatic amine and carboxylic acid. It is commonly used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Aminobenzoic acid can be synthesized from phthalimide through a bromine-promoted Hofmann transposition reaction in a basic medium. The reaction involves the following steps :
- Dissolve sodium hydroxide in deionized water and cool the solution in an ice bath.
- Add bromine to the solution and stir until the brown color disappears.
- Add finely divided phthalimide and a solution of sodium hydroxide.
- Allow the temperature to rise spontaneously and maintain stirring.
- Neutralize the reaction mixture with hydrochloric acid and isolate the precipitate by vacuum filtration.
Industrial Production Methods
Industrial production of 2-aminobenzoic acid typically involves the same Hofmann transposition reaction, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process may also include additional purification steps such as recrystallization.
化学反応の分析
Types of Reactions
2-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
2-Aminobenzoic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of dyes, pharmaceuticals, and polymers.
Biology: Acts as a precursor in the biosynthesis of tryptophan and other amino acids.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of corrosion inhibitors, perfumes, and other industrial chemicals.
作用機序
The mechanism of action of 2-aminobenzoic acid involves its interaction with various molecular targets and pathways:
類似化合物との比較
2-Aminobenzoic acid;hydrobromide can be compared with other similar compounds such as:
3-Aminobenzoic Acid: Differing in the position of the amino group, leading to different reactivity and applications.
4-Aminobenzoic Acid:
Uniqueness
This compound is unique due to its dual functional groups (amine and carboxylic acid) and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
特性
CAS番号 |
62876-54-4 |
|---|---|
分子式 |
C7H8BrNO2 |
分子量 |
218.05 g/mol |
IUPAC名 |
2-aminobenzoic acid;hydrobromide |
InChI |
InChI=1S/C7H7NO2.BrH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);1H |
InChIキー |
MMJMXMHLCRRAPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)

![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)
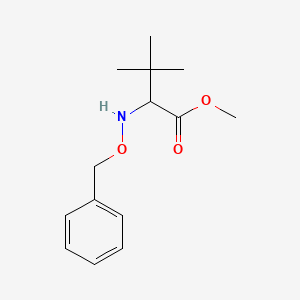

![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)
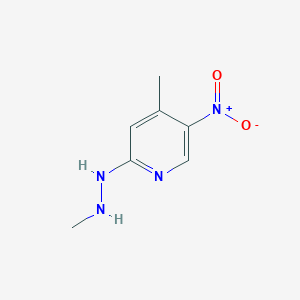
![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)
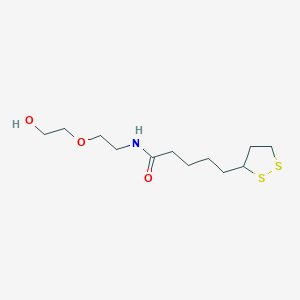
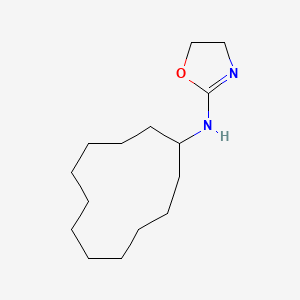

![1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14081625.png)
![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)
